

Technical Guide: 4-(Aminomethyl)phenol Hydrochloride

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Compound of Interest

Compound Name:	4-(Aminomethyl)phenol hydrochloride
CAS No.:	1004-23-5
Cat. No.:	B1256928

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Precision Identification, Synthesis, and Application Protocols

Executive Summary

4-(Aminomethyl)phenol hydrochloride (CAS 1004-23-5) is a critical phenolic amine intermediate used in the synthesis of pharmaceuticals, agrochemicals, and fine organic materials.[1][2][3][4] Often colloquially referred to as 4-Hydroxybenzylamine hydrochloride, its precise identification is frequently compromised by nomenclature overlap with its structural isomers (e.g., 4-aminophenol) and homologs (e.g., tyramine).[2]

This guide provides a definitive technical reference for researchers, ensuring accurate procurement, synthesis, and application. It prioritizes the hydrochloride salt form, which offers superior stability and solubility compared to the air-sensitive free base.[2]

Part 1: Chemical Identity & Nomenclature

Objective: Eliminate ambiguity in database searching and procurement.

The compound consists of a phenol ring substituted at the para position with an aminomethyl group (

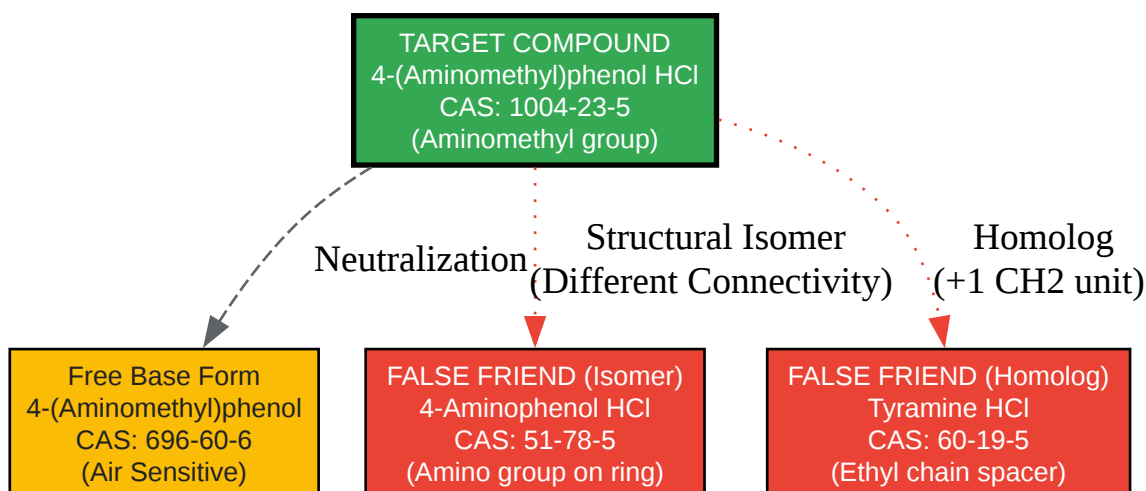
), stabilized as a hydrochloride salt.[2]

Table 1: Core Identifiers and Synonyms

Category	Identifier / Synonym	Notes
Primary Name	4-(Aminomethyl)phenol hydrochloride	IUPAC-based preferred name. [4][5]
Common Synonym	4-Hydroxybenzylamine hydrochloride	Widely used in catalog searches.[2][4]
CAS Number	1004-23-5	Specific to the HCl salt.
Free Base CAS	696-60-6	Do not confuse with the salt.[2][4]
Related CAS	51-78-5	Warning:[4] This is 4-Aminophenol HCl (Isomer).[2][4]
Formula		MW: 159.61 g/mol
SMILES	<chem>OC1=CC=C(CN)C=C1.[H]Cl</chem>	Useful for cheminformatics.[4][5]
InChI Key	RQJDUEKERVZLLU-UHFFFAOYSA-N	(For free base; salt varies by database).

Structural Disambiguation

A common error in drug development is confusing 4-(Aminomethyl)phenol with Tyramine (an extended chain homolog) or 4-Aminophenol (amino group directly on the ring).[2][4] The diagram below maps these distinct chemical entities.



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Figure 1: Structural relationship map distinguishing 4-(Aminomethyl)phenol HCl from common "false friends" in chemical databases.

Part 2: Synthesis & Production Protocols

Objective: Provide a scalable, self-validating method for synthesizing high-purity **4-(Aminomethyl)phenol hydrochloride**.

The most robust synthesis route involves the reductive amination of 4-hydroxybenzaldehyde followed by immediate acidification.[4] This prevents the oxidative degradation common to the free base.[2]

Protocol: Reductive Amination via Raney Nickel

Prerequisites: High-pressure hydrogenation apparatus (Autoclave), Inert atmosphere (Argon/Nitrogen).[2]

Step 1: Reductive Amination (Formation of Free Base)[2]

- Preparation: In a 1L autoclave, dissolve 4-hydroxybenzaldehyde (122.1 g, 1.0 mol) in Ethanol (500 mL).
- Saturation: Cool the solution to 10°C. Saturate the solution with anhydrous Ammonia gas (approx. 3-4 hours).

- Catalyst Addition: Add Raney Nickel (20 g) and a catalytic amount of concentrated Sulfuric Acid (0.1 mL) to promote activation.
- Hydrogenation: Pressurize to 100 atm H₂ and stir at room temperature for 6 hours.
 - Mechanism:[5][6] The aldehyde condenses with ammonia to form an imine, which is immediately reduced to the amine.[2]
- Filtration: Release pressure. Filter off the Raney Nickel catalyst under an inert atmosphere (Caution: Raney Ni is pyrophoric).[2]

Step 2: Acidification & Crystallization (Salt Formation)

- Concentration: Concentrate the ethanolic filtrate to approx. 200 mL volume under reduced pressure.
- Acidification: Slowly add Concentrated Hydrochloric Acid (37%) or HCl gas dissolved in diethyl ether until pH reaches 2–3.
 - Observation: A white to off-white precipitate should form immediately.[2][4]
- Purification: Recrystallize the crude solid from an Ethanol/Diethyl Ether (1:1) mixture.
- Drying: Dry the crystals in a vacuum oven at 40°C over

Yield: ~85% (approx. 135 g). Melting Point Validation: Target range 262°C (dec) for the free base; the HCl salt typically decomposes >280°C.[2]



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Figure 2: Step-by-step synthesis workflow from aldehyde precursor to stable hydrochloride salt.

Part 3: Applications & Handling

Objective: Contextualize the compound's utility and safety profile.

Core Applications

- **Linker Chemistry:** The primary amine serves as a nucleophile for conjugation reactions, while the phenolic hydroxyl allows for orthogonal functionalization.[2] It is often used to create "cleavable linkers" in antibody-drug conjugates (ADCs).[2]
- **Pharmaceutical Intermediate:** Precursor for synthesizing

-blocker impurities (e.g., Bisoprolol Impurity 26) and vanilloid receptor modulators.[2]
- **Surface Modification:** Used to introduce amine functionalities onto phenolic resins or tyrosine-rich peptides.[2]

Stability & Storage[7]

- **Hygroscopicity:** The HCl salt is hygroscopic.[2] Store in a desiccator.
- **Oxidation:** While the salt is more stable than the base, it can still oxidize to form colored quinone-like impurities upon prolonged air exposure.[2]
- **Storage Condition:** Keep under Argon at 2–8°C.

Safety Profile (GHS Classification)

- **Signal Word:** Warning
- **Hazard Statements:**
 - H302: Harmful if swallowed.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126, 4-Hydroxybenzaldehyde (Precursor).[2] Retrieved from [[Link](#)]
- Google Patents (1983). US4388250A: Process for the preparation of p-hydroxy-benzyl-nitriles and corresponding amines.[2][4] Retrieved from

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